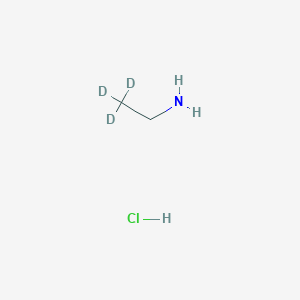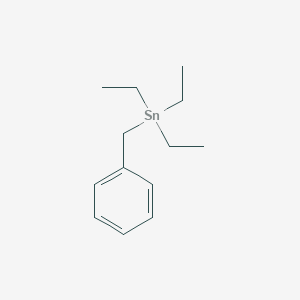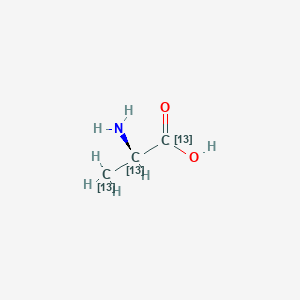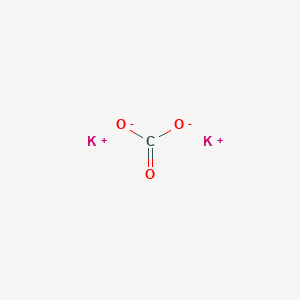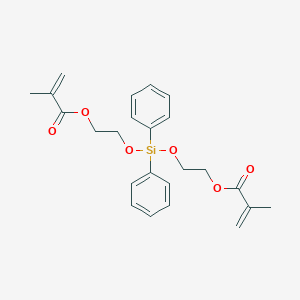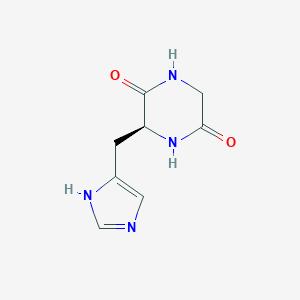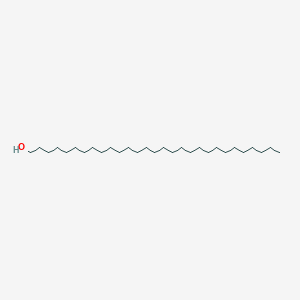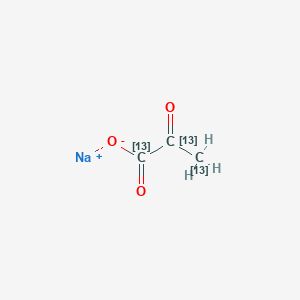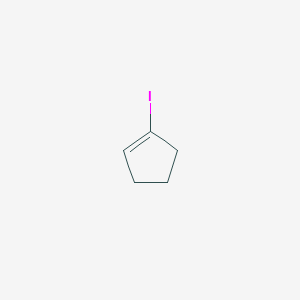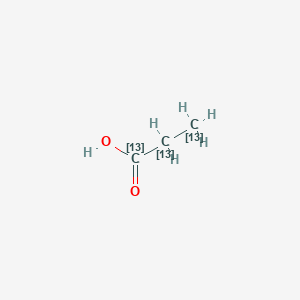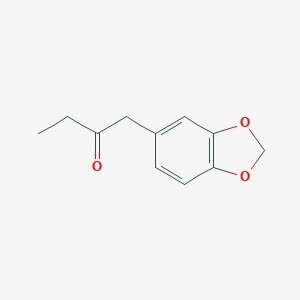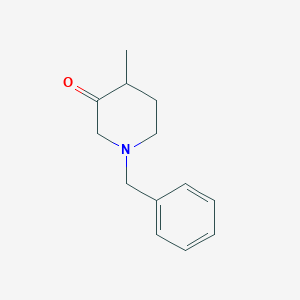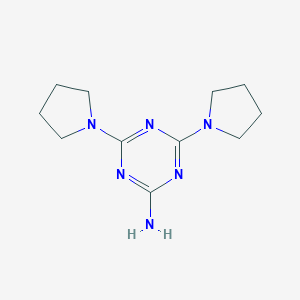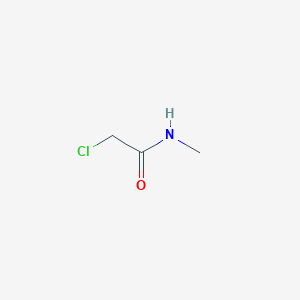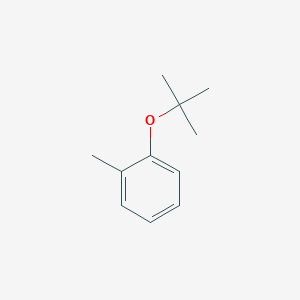
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a chemical compound that is widely used in scientific research. It is also known as 2-Methyl-1-(1,1-dimethylethoxy) benzene or 2,6-Di-tert-butylphenol. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also acts as a stabilizer by forming a protective layer around the polymer or drug molecule, preventing it from reacting with the environment. In addition, it acts as an inhibitor by binding to the active site of enzymes, preventing them from degrading the drug molecule.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous.
Direcciones Futuras
There are several future directions for research on Benzene, 1-(1,1-dimethylethoxy)-2-methyl-. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in treating these diseases. Another area of interest is its potential as a food preservative. Research is needed to determine its effectiveness in preventing the oxidation of fats and oils in various food products. Finally, research is needed to develop new synthesis methods for Benzene, 1-(1,1-dimethylethoxy)-2-methyl- that are more efficient and environmentally friendly.
Conclusion:
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is a widely used chemical compound in scientific research. It is synthesized using various methods and has been extensively studied for its biochemical and physiological effects. It has several advantages for lab experiments, such as its stability and availability, but also has some limitations, such as its solubility in water and strong odor. There are several future directions for research on this compound, including its potential as a therapeutic agent for neurodegenerative diseases and as a food preservative.
Métodos De Síntesis
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is synthesized using various methods such as Friedel-Crafts alkylation, Williamson ether synthesis, and Grignard reaction. The most commonly used method is the Friedel-Crafts alkylation method, which involves the reaction between 2,6-dimethylphenol and tert-butyl chloride in the presence of aluminum chloride as a catalyst. This method yields a high purity product with good yield.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- is widely used in scientific research as an antioxidant, stabilizer, and inhibitor. It is used in the polymer industry to prevent the degradation of polymers due to exposure to heat, light, and oxygen. It is also used in the food industry as an antioxidant to prevent the oxidation of fats and oils. In addition, it is used in the pharmaceutical industry as an inhibitor to prevent the degradation of drugs due to exposure to light and air.
Propiedades
Número CAS |
15359-96-3 |
|---|---|
Nombre del producto |
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- |
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3 |
Clave InChI |
LSDMDIYCJNRNBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1OC(C)(C)C |
Otros números CAS |
15359-96-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



